Lipophilicity Shift: XLogP3 of -1.1 vs. 5,5-Dimethylhydantoin (-0.48) and 5-Ethyl-5-methylhydantoin (-0.03 to +0.65)
The target compound exhibits an XLogP3 value of -1.1, which is approximately 0.6 log units lower (more hydrophilic) than 5,5-dimethylhydantoin (DMH, logP = -0.48) and approximately 1.1 to 1.75 log units lower than 5-ethyl-5-methylhydantoin (reported logP range -0.03 to +0.65) [1][2][3]. This represents a roughly 4-fold decrease in octanol-water partition coefficient relative to DMH and an approximately 10- to 50-fold decrease relative to the ethyl-methyl analog, indicating significantly greater aqueous compatibility.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 |
| Comparator Or Baseline | 5,5-Dimethylhydantoin: logP = -0.48; 5-Ethyl-5-methylhydantoin: logP range -0.03 to +0.65 |
| Quantified Difference | ΔlogP = -0.62 vs. DMH; ΔlogP = -1.07 to -1.75 vs. 5-ethyl-5-methylhydantoin (>10-fold lower octanol partitioning vs. ethyl-methyl analog) |
| Conditions | Computed partition coefficient (octanol-water) using XLogP3 and ACD/LogP algorithms |
Why This Matters
Lower logP directly predicts superior aqueous solubility and reduced non-specific binding in biological assays, making this compound the preferred choice when aqueous compatibility at millimolar concentrations is required.
- [1] PubChem Compound Summary for CID 290327, Computed Properties: XLogP3-AA = -1.1. National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/compound/89601-00-3 View Source
- [2] Wikipedia contributors. 5,5-Dimethylhydantoin: log P = -0.48. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/5,5-Dimethylhydantoin View Source
- [3] SIELC Technologies. 5-Ethyl-5-methylhydantoin: LogP = -0.0301. https://www.sielc.com/5-Ethyl-5-methylhydantoin.html; also ChemSpider record for 5-Ethyl-5-methylhydantoin: ACD/LogP = -0.13. https://www.chemspider.com/Chemical-Structure.28296413.html View Source
